2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a benzodioxol group, a quinoline group, and a carbonyl chloride group . The benzodioxol group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its benzodioxol, quinoline, and carbonyl chloride groups . The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring . The quinoline group is a heterocyclic compound with a fused ring structure containing a benzene ring and a pyridine ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxol, quinoline, and carbonyl chloride groups . The carbonyl chloride group, in particular, is highly reactive and can undergo various reactions, including nucleophilic acyl substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carbonyl chloride group could make the compound highly reactive and potentially hazardous .
Scientific Research Applications
Catalytic Applications :
- A study discusses the synthesis of a chiral C2-symmetric NCN ligand, which includes a quinoline derivative. This compound was used in the catalytic asymmetric aldol and silylcyanation reactions, indicating potential use in asymmetric synthesis (Yoon et al., 2006).
Fluorescence Derivatization in Chromatography :
- A quinoline derivative was found to be a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography, suggesting its use in analytical chemistry (Yoshida et al., 1992).
Building Blocks for Heterocyclic Compounds :
- Research on 2H-Azirine-2-carbonyl azides, involving the reaction with quinoline derivatives, demonstrates the use of these compounds as reactive heterocyclic building blocks for complex chemical syntheses (Funt et al., 2020).
Photophysical Properties and Computational Investigations :
- A study on rhenium tricarbonyl complexes with bidentate heterocyclic N-N ligands, including quinoline derivatives, provides insight into their photophysical properties, suggesting applications in materials science and photophysical research (Albertino et al., 2007).
Chemosensors for Metal Ions :
- Research on 8-hydroxyquinoline benzoates shows they can be used as selective colorimetric chemosensors for Hg2+, indicating potential applications in environmental monitoring and analytical chemistry (Cheng et al., 2008).
Corrosion Inhibition :
- A study on 8-hydroxyquinoline and benzimidazol-2-one derivatives demonstrates their effectiveness as corrosion inhibitors for carbon steel in acidic media, suggesting applications in materials science and engineering (Faydy et al., 2019).
Mechanism of Action
Target of Action
Compounds with a benzodioxole structure have been found to interact with various targets. For instance, some benzodioxole derivatives are known to inhibit cyclooxygenase (COX) enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound were to interact with COX enzymes, it might inhibit the production of prostaglandins, which are involved in inflammation and pain signaling .
Biochemical Pathways
Again, this would depend on the specific targets of the compound. If the compound were to inhibit COX enzymes, it could affect the arachidonic acid pathway, leading to reduced production of prostaglandins .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins . The inhibition of these enzymes can lead to anti-inflammatory and analgesic effects. Additionally, this compound interacts with tubulin, a protein that is essential for microtubule formation and cell division . By binding to tubulin, this compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce cell cycle arrest at the S phase and promote apoptosis in cancer cell lines such as CCRF-CEM and MIA PaCa-2 . It influences cell signaling pathways by modulating the activity of key proteins involved in cell proliferation and survival. For example, the inhibition of COX enzymes by this compound can reduce the production of prostaglandins, which are known to promote inflammation and tumor growth . Furthermore, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound binds to the active sites of COX-1 and COX-2 enzymes, thereby inhibiting their catalytic activity and reducing the production of prostaglandins . Additionally, this compound interacts with tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis . The compound also modulates the activity of various signaling pathways, including those involved in inflammation and cell proliferation, by affecting the expression and function of key proteins and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis and other degradation processes . Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of COX enzymes and persistent disruption of microtubule dynamics, resulting in long-term effects on cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit COX enzymes and reduce inflammation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in reducing inflammation and tumor growth plateaus at certain dosages, while toxicity increases with further dose escalation.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted via the kidneys. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, potentially impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . The localization of this compound within subcellular compartments can influence its ability to modulate cellular processes and exert its biochemical effects.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-10-3-2-4-12-13(18(19)21)8-14(20-17(10)12)11-5-6-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEBHWYELHWENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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